molecular formula C15H26ClNO B12773115 3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride CAS No. 88364-47-0

3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride

Cat. No.: B12773115
CAS No.: 88364-47-0
M. Wt: 271.82 g/mol
InChI Key: MAQUYEDSIJZZOX-UHFFFAOYSA-N
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Description

3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and an indanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylindanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-(1-pyrrolidinylmethyl)hexahydro-1-indanone hydrochloride is unique due to its specific combination of the indanone and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

CAS No.

88364-47-0

Molecular Formula

C15H26ClNO

Molecular Weight

271.82 g/mol

IUPAC Name

3-methyl-2-(pyrrolidin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride

InChI

InChI=1S/C15H25NO.ClH/c1-11-12-6-2-3-7-13(12)15(17)14(11)10-16-8-4-5-9-16;/h11-14H,2-10H2,1H3;1H

InChI Key

MAQUYEDSIJZZOX-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCCCC2C(=O)C1CN3CCCC3.Cl

Origin of Product

United States

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